Dual Hedgehog/Phosphodiesterase Inhibition vs. Single-Pathway Analogs
WAY-313170 (Hedgehog IN-8) has been empirically demonstrated to inhibit both Hedgehog (Hh) signaling and phosphodiesterase (PDE) activity in a single molecular entity, a dual-action phenotype that is not observed in structurally related thienopyrimidinones that are either PDE4-selective or Hh-only antagonists [1]. This dual mechanism is mechanistically significant because many cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one analogs operate via a single pathway, limiting their utility in probing pathway crosstalk.
| Evidence Dimension | Target engagement profile (qualitative) |
|---|---|
| Target Compound Data | Inhibits Hedgehog signaling AND phosphodiesterase |
| Comparator Or Baseline | Related thienopyrimidinones (e.g., eggmanone analogs) show either PDE4 inhibition or Hh inhibition, but not both |
| Quantified Difference | Qualitative dual vs. single pathway modulation (no comparative IC50 data available for WAY-313170) |
| Conditions | Gli luciferase reporter assays and PDE enzymatic assays (literature context) |
Why This Matters
Enables simultaneous interrogation of Hh/PDE crosstalk without confounding polypharmacology from cocktail dosing.
- [1] Hempel, J. E., Cadar, A. G., & Hong, C. C. (2016). Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action. Bioorganic & Medicinal Chemistry Letters, 26(8), 1947–1953. View Source
